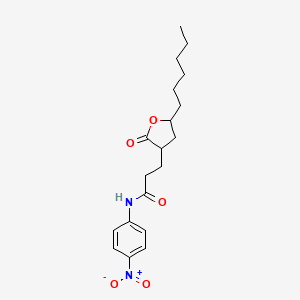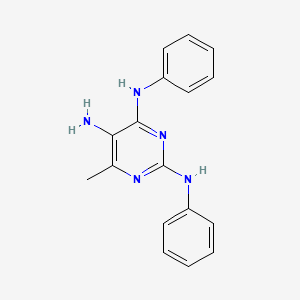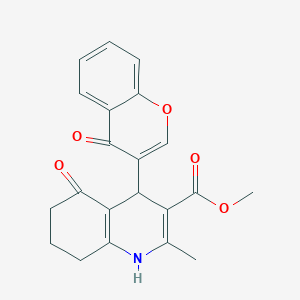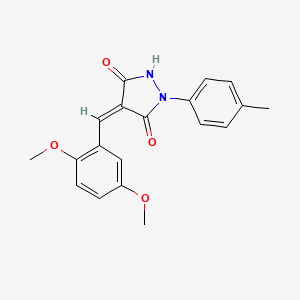![molecular formula C16H28N2O B5214059 N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine](/img/structure/B5214059.png)
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine is an organic compound that belongs to the class of amines It features a phenoxy group substituted with a methyl and propan-2-yl group, connected to a butyl chain, which is further linked to an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-methyl-5-propan-2-ylphenol. This can be achieved through electrophilic aromatic substitution reactions, where a methyl and propan-2-yl group are introduced to the phenol ring.
Alkylation: The phenoxy intermediate is then alkylated with 1-bromobutane under basic conditions to form 4-(2-methyl-5-propan-2-ylphenoxy)butane.
Amination: The final step involves the reaction of 4-(2-methyl-5-propan-2-ylphenoxy)butane with ethane-1,2-diamine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
科学的研究の応用
N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound may serve as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.
作用機序
The mechanism of action of N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine groups can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N’-[4-(2-methylphenoxy)butyl]ethane-1,2-diamine
- N’-[4-(2-propan-2-ylphenoxy)butyl]ethane-1,2-diamine
- N’-[4-(5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine
Uniqueness
N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of both methyl and propan-2-yl groups may enhance its hydrophobic interactions and binding affinity to certain molecular targets, distinguishing it from other similar compounds.
特性
IUPAC Name |
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13(2)15-7-6-14(3)16(12-15)19-11-5-4-9-18-10-8-17/h6-7,12-13,18H,4-5,8-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHCXHBVABUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5213990.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B5214017.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)


![(5Z)-5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5214052.png)

![5-[[5-Chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5214071.png)
![N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
